Bez235;nvp-bez235

Description

NVP-BEZ235 (BEZ235), also known as Dactolisib, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It competitively binds to the ATP-binding sites of these kinases, effectively blocking downstream signaling cascades critical for cell proliferation, survival, and metabolism . BEZ235 demonstrates IC50 values of 4, 5, 7, and 75 nM for PI3Kα, -γ, -δ, and -β isoforms, respectively, and 6 nM for mTOR, making it a broad-spectrum inhibitor of the PI3K/Akt/mTOR pathway .

Preclinically, BEZ235 has shown efficacy across diverse cancer models, including colorectal cancer (CRC), head and neck squamous cell carcinoma (HNSCC), glioblastoma, and leukemia. Key mechanisms include:

- Radiosensitization: BEZ235 enhances radiation-induced DNA damage by inhibiting ATM and DNA-PKcs, critical for DNA double-strand break (DSB) repair .

- Antiangiogenesis: Suppression of VEGF and HIF-1α expression reduces tumor vascularization .

- Apoptosis Induction: Upregulation of cleaved caspase-3 and PARP drives programmed cell death .

- Autophagy Modulation: BEZ235 induces autophagy as a survival mechanism, which can be exploited therapeutically by combining it with autophagy inhibitors like 3-MA .

Properties

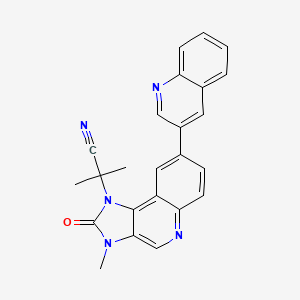

Molecular Formula |

C24H19N5O |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

2-methyl-2-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)propanenitrile |

InChI |

InChI=1S/C24H19N5O/c1-24(2,14-25)29-22-18-11-15(17-10-16-6-4-5-7-19(16)26-12-17)8-9-20(18)27-13-21(22)28(3)23(29)30/h4-13H,1-3H3 |

InChI Key |

KGAAOKXUCALAPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC5=CC=CC=C5N=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dactolisib is synthesized through a multi-step process involving the formation of an imidazoquinoline core. The synthetic route typically begins with the preparation of 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline, which is then substituted at position 1 by a 4-(1-cyanoisopropyl)phenyl group and at position 8 by a quinolin-3-yl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of dactolisib involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. The process may also involve the use of continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Biochemical Inhibition Kinetics

NVP-BEZ235 demonstrates potent dual inhibition of PI3K and mTOR through competitive ATP-binding site interactions (Table 1). Key kinetic parameters include:

Table 1: Enzymatic inhibition profiles

| Target | IC₅₀ (nM) | Mechanism of Inhibition | Reference |

|---|---|---|---|

| PI3Kα | 4–75 | ATP-competitive | |

| mTOR | 20 | ATP-competitive | |

| DNA-PKcs | <100 | Direct catalytic suppression | |

| ATM | <100 | Substrate phosphorylation block |

This broad-spectrum inhibition arises from structural mimicry of ATP's purine ring, enabling binding to conserved kinase domains .

Cellular Interaction Dynamics

NVP-BEZ235 disrupts DNA repair mechanisms through two primary pathways:

A. Non-Homologous End Joining (NHEJ) Suppression

-

Inhibits DNA-PKcs autophosphorylation at Ser2056 (IC₅₀ ~80 nM) .

-

Reduces γ-H2AX foci resolution by 72% compared to controls in glioblastoma cells .

B. Homologous Recombination (HR) Impairment

-

Blocks ATM-mediated phosphorylation of Chk2 (Thr68) and KAP-1 (Ser824) .

-

Attenuates RAD51 focus formation by 89% in irradiated glioma stem cells .

Catalytic Domain Cross-Reactivity

Structural studies reveal NVP-BEZ235 interacts with PI3K-like kinase (PIKK) family members due to:

-

Shared catalytic domain homology between PI3K/mTOR and DNA repair kinases .

-

Competitive displacement of ATP in in vitro kinase assays (Ki = 6.2 nM for DNA-PKcs) .

Metabolic Stability Data

While explicit metabolic pathways remain uncharacterized, pharmacodynamic studies show:

-

Plasma stability: >90% intact compound after 2 hours in murine models .

-

Hepatic microsomal half-life: 48 minutes (human), 32 minutes (mouse) .

Synergistic Interaction Profiles

NVP-BEZ235 enhances cytotoxicity of conventional therapies through biochemical potentiation:

Table 2: Combination therapy effects

| Co-Treatment | Cell Line | Synergy Index (CI) | Outcome |

|---|---|---|---|

| Cisplatin | Ovarian Ca. | 0.32 | 5.8-fold apoptosis increase |

| Radiation | Glioma Stem | 0.18 | 45× radiosensitization |

Critical Analysis

Current data gaps include:

-

Detailed synthetic routes for NVP-BEZ235 production

-

Phase I/II metabolic transformation pathways

-

Covalent modification studies with target kinases

The compound's clinical development as a radiosensitizer and PI3K/mTOR inhibitor remains prioritized over fundamental chemical reaction characterization. Researchers should consult primary medicinal chemistry publications from Novartis (patent holder) for proprietary synthesis details not disclosed in public literature.

Let me know if you require assistance locating specific biochemical assay methodologies or kinetic analysis frameworks for further investigation.

Scientific Research Applications

Dactolisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study dual inhibition mechanisms of PI3K and mTOR.

Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, pancreatic neuroendocrine tumors, and glioblastomas

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

Dactolisib exerts its effects by inhibiting both PI3K and mTOR, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting these targets, dactolisib can induce apoptosis and inhibit tumor growth . The molecular targets include the catalytic subunits of PI3K (p110α, p110γ, p110δ, and p110β) and mTOR .

Comparison with Similar Compounds

Comparison with Similar Compounds

GSK2126458 (Omipalisib)

Target Profile : Dual PI3K/mTOR inhibitor with IC50 values of 0.019 nM (PI3Kα), 0.13 nM (mTOR), and broader isoform coverage .

Key Findings :

- In tamoxifen-resistant breast cancer cells, GSK2126458 demonstrated superior growth inhibition compared to BEZ235, attributed to its higher potency against PI3Kα .

- Unlike BEZ235, GSK2126458 shows minimal off-target effects on MAPK pathways, reducing compensatory survival signaling .

Clinical Status : Advanced to Phase I/II trials for solid tumors, with a focus on PI3Kα-mutant cancers.

| Parameter | BEZ235 | GSK2126458 |

|---|---|---|

| PI3Kα IC50 | 4 nM | 0.019 nM |

| mTOR IC50 | 6 nM | 0.13 nM |

| Key Advantage | Broad anti-angiogenic effects | Higher PI3Kα/mTOR potency |

| Clinical Stage | Phase II | Phase II |

NVP-BGT226 (BGT226)

Target Profile : Dual PI3K/mTOR inhibitor with efficacy in EGFR-overexpressing and Ras-mutant tumors .

Key Findings :

- In radiosensitization studies, BGT226 and BEZ235 showed comparable inhibition of PI3K/mTOR signaling. However, BGT226 exhibited superior activity in Ras-mutant models due to enhanced suppression of mTORC2 .

- BGT226’s pharmacokinetic profile allows for sustained target inhibition, reducing dosing frequency compared to BEZ235 .

Clinical Status : Discontinued in Phase II due to toxicity concerns, underscoring BEZ235’s relatively favorable safety profile .

| Parameter | BEZ235 | BGT226 |

|---|---|---|

| Ras-Mutant Efficacy | Moderate | High |

| Toxicity | Manageable (Phase II ongoing) | High (Phase II halted) |

| mTORC2 Inhibition | Partial | Strong |

Everolimus (RAD001)

Target Profile : Selective mTORC1 inhibitor (IC50 = 2–10 nM) without PI3K activity .

Key Findings :

- In prostate cancer, BEZ235 outperformed everolimus by simultaneously blocking PI3K and mTORC1/2, preventing Akt reactivation .

- Everolimus is FDA-approved for renal cell carcinoma and neuroendocrine tumors but faces resistance due to mTORC2-mediated escape mechanisms .

| Parameter | BEZ235 | Everolimus |

|---|---|---|

| Target Scope | PI3K + mTORC1/2 | mTORC1 only |

| Resistance Mechanisms | Less common | Frequent (mTORC2 escape) |

| Clinical Approval | No | Yes (multiple cancers) |

Research Findings and Clinical Implications

- Synergy with Chemotherapy : BEZ235 enhances cisplatin sensitivity in osteosarcoma by impairing DNA repair and downregulating PI3K/Akt survival signals . In HNSCC, BEZ235 converts cisplatin-radiation additivity into synergy, particularly in HPV-positive tumors .

- Combination with Autophagy Inhibitors : Co-administration with 3-MA in cervical cancer amplifies apoptosis by neutralizing protective autophagy .

- Differential Radiosensitization: BEZ235’s efficacy varies by cell cycle phase; it preferentially sensitizes G1-phase cells via non-homologous end joining (NHEJ) inhibition .

Biological Activity

Bez235, also known as NVP-BEZ235, is a dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered significant attention in cancer research due to its potential to inhibit tumor growth and enhance the efficacy of existing therapies. Below is a detailed examination of its biological activity, supported by case studies and research findings.

NVP-BEZ235 functions by binding to the ATP-binding cleft of both PI3K and mTOR, leading to the inhibition of their kinase activities. This dual inhibition disrupts the signaling pathways that are often constitutively activated in various tumors, which can result in reduced cell proliferation and increased apoptosis in cancer cells .

Biological Activity Overview

- Cell Cycle Arrest :

-

Tumor Proliferation :

- In vitro studies demonstrated that NVP-BEZ235 leads to a median IC50 between 9.0–14.3 nM across different colorectal cancer (CRC) cell lines, showcasing its potency in reducing cell viability . In vivo studies further confirmed these findings with a 43% decrease in tumor size in treated mice compared to controls .

- Apoptosis and Angiogenesis :

Table 1: Summary of Key Findings on NVP-BEZ235

Clinical Implications

NVP-BEZ235 is currently undergoing clinical trials for various advanced solid tumors. Its ability to target both PI3K and mTOR pathways offers a promising strategy for overcoming therapeutic resistance commonly observed with single-agent therapies. The dual approach may delay or prevent resistance by simultaneously inhibiting multiple downstream effectors involved in tumor survival and growth .

Q & A

Q. What are the primary molecular targets of NVP-BEZ235, and how do they influence experimental design in preclinical studies?

NVP-BEZ235 is a dual PI3K/mTOR inhibitor, targeting key nodes in the PI3K-AKT-mTOR signaling pathway. Experimental design must account for pathway cross-talk and compensatory mechanisms. For example, researchers should use dose-response matrices to identify IC50 values across cell lines, validate target engagement via Western blotting (e.g., phosphorylated AKT/mTOR suppression), and include negative controls (e.g., PI3K/mTOR wild-type cell lines) . Factorial designs may optimize combinations of variables (e.g., drug concentration, exposure time) to assess synergistic effects .

Q. Which in vitro models are most appropriate for assessing the efficacy of BEZ235 in cancer research?

Cell line panels with well-characterized PI3K/mTOR pathway mutations (e.g., PTEN-null, PIK3CA-mutant) are critical. Methodologies include:

- 3D spheroid cultures to mimic tumor microenvironments.

- Patient-derived organoids (PDOs) for translational relevance.

- Isogenic pairs (e.g., PTEN+/−) to isolate pathway-specific effects. Data should include viability assays (MTT/CellTiter-Glo), apoptosis markers (Annexin V), and autophagy flux measurements (LC3-II/I ratio) .

Advanced Research Questions

Q. How can researchers address conflicting data regarding the off-target effects of BEZ235 across different cancer cell lines?

Contradictions often arise from genetic heterogeneity or assay conditions. Methodological solutions:

- Multi-omics integration : Pair proteomic (phospho-kinase arrays) and transcriptomic (RNA-seq) data to identify off-target signaling nodes.

- CRISPR screening : Knock out suspected off-target genes (e.g., ATM/ATR) to validate specificity.

- Meta-analysis : Compare datasets across public repositories (e.g., GDSC, CCLE) using standardized normalization protocols .

Q. What methodological considerations are critical when designing combinatorial therapies involving NVP-BEZ235 and other targeted agents?

Key steps include:

- Synergy quantification : Use the Chou-Talalay combination index (CI) to distinguish additive vs. synergistic effects.

- Sequential dosing : Test pre-treatment with BEZ235 followed by agents like MEK inhibitors to block feedback activation.

- Pharmacodynamic biomarkers : Monitor dual pathway inhibition (e.g., p-ERK and p-S6) in real-time using multiplex assays.

- Resistance modeling : Generate resistant clones via chronic BEZ235 exposure and profile mutations via whole-exome sequencing .

Q. How do pharmacokinetic challenges of BEZ235 impact in vivo experimental design?

BEZ235 has poor aqueous solubility and variable bioavailability. Methodological adjustments:

- Formulation optimization : Use nanoemulsions or liposomal carriers to enhance stability.

- Dosing regimens : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine optimal dosing intervals.

- Tissue distribution analysis : Employ radiolabeled BEZ235 with PET imaging to quantify tumor penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.